
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide, also known as PHCCC, is a chemical compound that belongs to the imidazole class of compounds. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This means that it enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. PHCCC has been studied extensively for its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, known as the allosteric modulatory site. This results in an increase in the activity of mGluR4, which in turn leads to the modulation of neurotransmitter release in the brain. The exact mechanism of action of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide is still being studied, but it is believed to involve the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This can lead to an increase in the release of certain neurotransmitters, such as glutamate, which is involved in the regulation of synaptic plasticity and learning and memory. 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has a number of advantages for lab experiments. It is a selective positive allosteric modulator of mGluR4, which means that it can be used to study the role of this receptor in various neurological disorders. 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has also been shown to have a high degree of potency and selectivity, which makes it a useful tool for studying the pharmacology of mGluR4. However, one limitation of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are a number of future directions for the study of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. One area of research is the development of novel therapies for neurological disorders based on the modulation of mGluR4 activity. Another area of research is the investigation of the molecular mechanisms underlying the effects of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide on mGluR4 signaling. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 may lead to the discovery of new therapeutic targets for neurological disorders.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide involves a multistep process. The first step is the preparation of 2-bromo-5-chloropyridine, which is then reacted with 2-amino-5-phenyl-1H-imidazole-4-carboxamide to yield 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, epilepsy, and depression. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This makes 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide a promising candidate for the development of novel therapies for these disorders.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-17-14)13-10-16-11-19(13)12-6-2-1-3-7-12/h1-11H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECGHOXLPFSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)
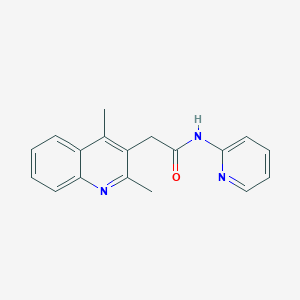
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
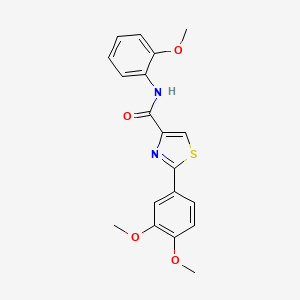
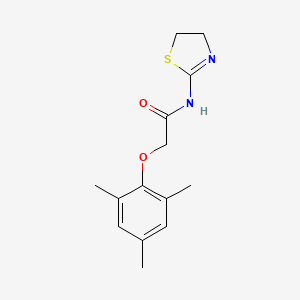
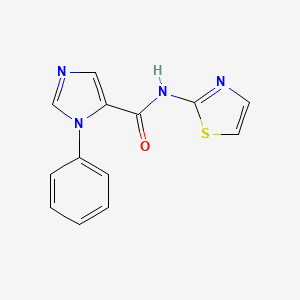
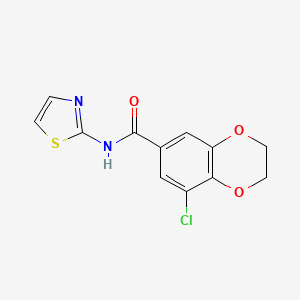

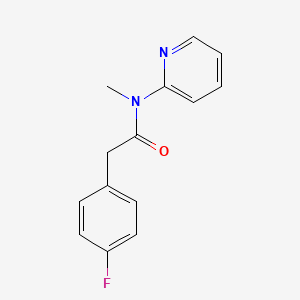
![2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7454467.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)